molecular formula C16H23NO3 B8784060 Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate

Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No. B8784060
M. Wt: 277.36 g/mol
InChI Key: CMGIMWAWHNWLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c18-12-6-10-15-9-4-5-11-17(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15,18H,4-6,9-13H2

InChI Key

CMGIMWAWHNWLAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-Piperidinyl)-1-propanol (8.69 g, 60.7 mmol) was stirred in acetonitrile (90 ml) with triethylamine (10.40 mL, 74.6 mmol) under N2 and cooled in an ice bath. Benzyl chloroformate (9.53 ml, 66.7 mmol) was added dropwise. After complete addition the reaction was allowed to warm to ambient temperature and stirring then continued overnight. The suspension was filtered and the filtrate evaporated to dryness. The residue was partitioned between ethyl acetate and water. The organic phase was washed with saturated brine, passed through a hydrophobic frit and evaporated to dryness. The residue was purified by chromatography on silica (330 g silica RediSep column, loaded in DCM) using a 0-50% ethyl acetate in cyclohexane gradient over 40 mins. with a 50-100% flush of ethyl acetate on an ISCO Companion. No peaks were detected (254 nm, 280 nm) so the waste was evaporated in vacuo to recover the material. The material was re-columned using identical conditions as before but detecting at 220 nm and collecting all the eluent. The main product peak was collected and evaporated in vacuo to give the title compound as a yellow oil (6.15 g). LCMS (System B): tRET=2.46 min; MH+ 278
Quantity
8.69 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.53 mL
Type
reactant
Reaction Step Two

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